N-(dicyclopropylmethyl)-4-ethylcyclohexan-1-amine
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Overview
Description
N-(dicyclopropylmethyl)-4-ethylcyclohexan-1-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a cyclohexane ring substituted with an ethyl group and an amine group attached to a dicyclopropylmethyl moiety. Its distinct structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(dicyclopropylmethyl)-4-ethylcyclohexan-1-amine typically involves the reaction of 4-ethylcyclohexanone with dicyclopropylmethylamine. The process begins with the formation of an imine intermediate, followed by reduction to yield the desired amine. Common reagents used in this synthesis include sodium cyanoborohydride or triacetoxyborohydride as reducing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(dicyclopropylmethyl)-4-ethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, base (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated amines
Substitution: Secondary or tertiary amines
Scientific Research Applications
N-(dicyclopropylmethyl)-4-ethylcyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(dicyclopropylmethyl)-4-ethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its effects fully .
Comparison with Similar Compounds
Similar Compounds
- N-(dicyclopropylmethyl)-cyclohexanamine
- N-(dicyclopropylmethyl)-4-methylcyclohexan-1-amine
- N-(dicyclopropylmethyl)-4-isopropylcyclohexan-1-amine
Uniqueness
N-(dicyclopropylmethyl)-4-ethylcyclohexan-1-amine stands out due to its specific substitution pattern on the cyclohexane ring, which imparts unique steric and electronic properties. These properties can influence its reactivity and interaction with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H27N |
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Molecular Weight |
221.38 g/mol |
IUPAC Name |
N-(dicyclopropylmethyl)-4-ethylcyclohexan-1-amine |
InChI |
InChI=1S/C15H27N/c1-2-11-3-9-14(10-4-11)16-15(12-5-6-12)13-7-8-13/h11-16H,2-10H2,1H3 |
InChI Key |
QWRWWKZAHHUUSP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)NC(C2CC2)C3CC3 |
Origin of Product |
United States |
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